![molecular formula C12H14N2O5S B2417730 1-(Pirrolidin-1-il)etanona, 2-[(2-nitrofenil)sulfonil]- CAS No. 1325306-34-0](/img/structure/B2417730.png)
1-(Pirrolidin-1-il)etanona, 2-[(2-nitrofenil)sulfonil]-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-[(2-Nitrophenyl)sulfonyl]-1-(pyrrolidin-1-yl)ethanone is a chemical compound that features a pyrrolidine ring, a nitrophenyl group, and a sulfonyl group
Aplicaciones Científicas De Investigación
2-[(2-Nitrophenyl)sulfonyl]-1-(pyrrolidin-1-yl)ethanone has several scientific research applications:
Medicinal Chemistry: It is used as a building block for the synthesis of bioactive molecules and potential drug candidates.
Organic Synthesis: The compound serves as an intermediate in the synthesis of complex organic molecules.
Material Science: It is explored for its potential use in the development of new materials with unique properties.
Mecanismo De Acción
Target of action
Compounds containing a pyrrolidine ring, such as this one, are widely used by medicinal chemists to obtain compounds for the treatment of human diseases .
Mode of action
Without specific studies on “2-[(2-Nitrophenyl)sulfonyl]-1-(pyrrolidin-1-yl)ethanone”, it’s difficult to determine its exact mode of action. The pyrrolidine ring is known to contribute to the stereochemistry of the molecule and increase three-dimensional coverage due to the non-planarity of the ring .
Biochemical pathways
The pyrrolidine ring and its derivatives have been reported to have bioactive molecules with target selectivity .
Pharmacokinetics
Heteroatomic fragments in molecules are useful tools for modifying physicochemical parameters and obtaining the best adme/tox results for drug candidates .
Result of action
The different stereoisomers and the spatial orientation of substituents can lead to a different biological profile of drug candidates, due to the different binding mode to enantioselective proteins .
Action environment
The design of new pyrrolidine compounds with different biological profiles can be guided by understanding these factors .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(2-Nitrophenyl)sulfonyl]-1-(pyrrolidin-1-yl)ethanone typically involves the reaction of 2-nitrobenzenesulfonyl chloride with pyrrolidine in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at a controlled temperature to ensure the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products.
Análisis De Reacciones Químicas
Types of Reactions
2-[(2-Nitrophenyl)sulfonyl]-1-(pyrrolidin-1-yl)ethanone undergoes various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Substitution: The sulfonyl group can participate in nucleophilic substitution reactions, where nucleophiles replace the sulfonyl group.
Oxidation: The compound can undergo oxidation reactions, where the pyrrolidine ring or other functional groups are oxidized.
Common Reagents and Conditions
Reduction: Hydrogen gas, palladium on carbon catalyst.
Substitution: Nucleophiles such as amines or thiols, organic solvents like dichloromethane.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.
Major Products Formed
Reduction: 2-[(2-Aminophenyl)sulfonyl]-1-(pyrrolidin-1-yl)ethanone.
Substitution: Various substituted derivatives depending on the nucleophile used.
Oxidation: Oxidized derivatives of the original compound.
Comparación Con Compuestos Similares
Similar Compounds
- 2-[(2-Chlorophenyl)sulfonyl]-1-(pyrrolidin-1-yl)ethanone
- 2-[(2-Methylphenyl)sulfonyl]-1-(pyrrolidin-1-yl)ethanone
- 2-[(2-Fluorophenyl)sulfonyl]-1-(pyrrolidin-1-yl)ethanone
Uniqueness
2-[(2-Nitrophenyl)sulfonyl]-1-(pyrrolidin-1-yl)ethanone is unique due to the presence of the nitro group, which imparts distinct chemical reactivity and potential biological activity. The nitro group can undergo reduction to form an amino group, providing a versatile handle for further chemical modifications.
Propiedades
IUPAC Name |
2-(2-nitrophenyl)sulfonyl-1-pyrrolidin-1-ylethanone |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14N2O5S/c15-12(13-7-3-4-8-13)9-20(18,19)11-6-2-1-5-10(11)14(16)17/h1-2,5-6H,3-4,7-9H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SQYZBKYIGAYYSS-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)C(=O)CS(=O)(=O)C2=CC=CC=C2[N+](=O)[O-] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14N2O5S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
298.32 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
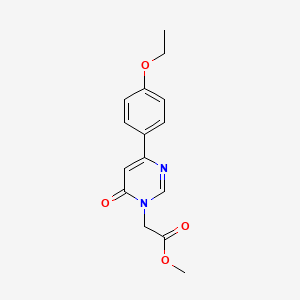
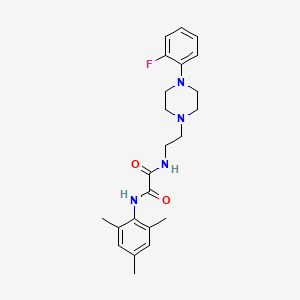


![N-(3-fluorophenyl)-2-{[6-(furan-2-yl)pyridazin-3-yl]sulfanyl}acetamide](/img/structure/B2417653.png)
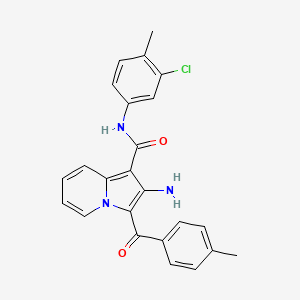
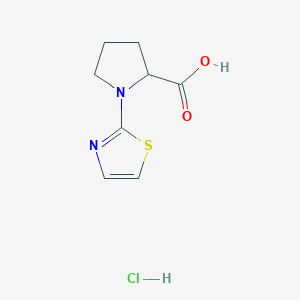
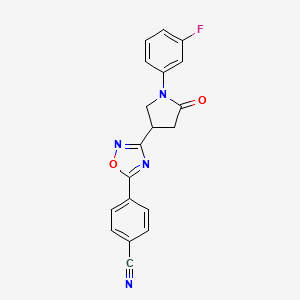
![N-[2-Methoxy-2-(2-methylphenyl)ethyl]-9-methylpurin-6-amine](/img/structure/B2417657.png)
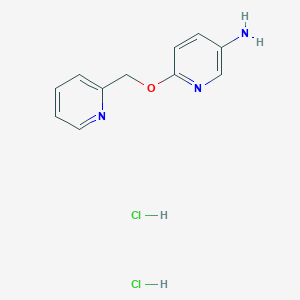
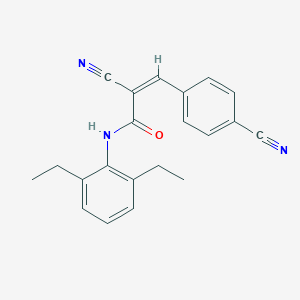
![2-(3-((4-Fluorophenyl)thio)propanamido)-6-isopropyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide hydrochloride](/img/structure/B2417660.png)
![(3As,6aR)-2,3a,4,5,6,6a-hexahydro-1H-cyclopenta[c]pyrrol-3-one](/img/structure/B2417662.png)
![1-Morpholin-4-yl-2-[(3-phenyl-1,2,4-thiadiazol-5-yl)sulfanyl]ethanone](/img/structure/B2417663.png)
